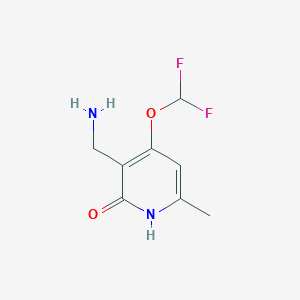
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridinone core substituted with an aminomethyl group, a difluoromethoxy group, and a methyl group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is to start with a pyridinone precursor, followed by the introduction of the aminomethyl group through nucleophilic substitution reactions. The difluoromethoxy group can be introduced using difluoromethylation reagents under controlled conditions. The final step often involves methylation to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the aminomethyl group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(aminomethyl)-4-methoxypyridin-2(1H)-one: Similar structure but lacks the difluoromethoxy group.
4-(difluoromethoxy)-6-methylpyridin-2(1H)-one: Similar structure but lacks the aminomethyl group.
3-(aminomethyl)-6-methylpyridin-2(1H)-one: Similar structure but lacks the difluoromethoxy group.
Uniqueness
The presence of both the aminomethyl and difluoromethoxy groups in 3-(Aminomethyl)-4-(difluoromethoxy)-6-methyl-1,2-dihydropyridin-2-one makes it unique. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity, metabolic stability, and potential for forming specific interactions with biological targets.
This compound’s unique combination of functional groups and its versatile reactivity make it a valuable molecule for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H10F2N2O2 |
|---|---|
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
3-(aminomethyl)-4-(difluoromethoxy)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H10F2N2O2/c1-4-2-6(14-8(9)10)5(3-11)7(13)12-4/h2,8H,3,11H2,1H3,(H,12,13) |
Clé InChI |
CBQXQBGIXJJIOB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)N1)CN)OC(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














